Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate
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Overview
Description
Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate is an organic compound with the molecular formula C15H19N3O5 It is a derivative of butanoic acid and contains a nitrobenzoyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate typically involves the reaction of ethyl 2-ethyl-3-oxobutanoate with 2-nitrobenzoyl hydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Substituted hydrazones.
Scientific Research Applications
Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a drug candidate.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl hydrazone moiety can interact with enzymes and proteins, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate can be compared with other similar compounds, such as:
Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate: Similar structure but with a different position of the nitro group.
Ethyl 2-ethyl-3-[(2-aminobenzoyl)hydrazono]butanoate: Contains an amino group instead of a nitro group.
Ethyl 2-ethyl-3-[(2-methylbenzoyl)hydrazono]butanoate: Contains a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific nitrobenzoyl hydrazone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O5 |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
ethyl (3E)-2-ethyl-3-[(2-nitrobenzoyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C15H19N3O5/c1-4-11(15(20)23-5-2)10(3)16-17-14(19)12-8-6-7-9-13(12)18(21)22/h6-9,11H,4-5H2,1-3H3,(H,17,19)/b16-10+ |
InChI Key |
MQWSXNZOEWFCAT-MHWRWJLKSA-N |
Isomeric SMILES |
CCC(/C(=N/NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C)C(=O)OCC |
Canonical SMILES |
CCC(C(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C)C(=O)OCC |
Origin of Product |
United States |
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